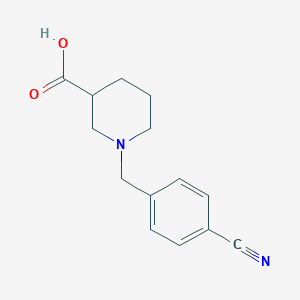
Formamide,N-methyl-N-(3-methyl-2-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- is a chemical compound with the molecular formula C8H10N2O. It is also known by its CAS number 756534-03-9. This compound is part of a class of chemicals known as formamides, which are derivatives of formic acid. The structure of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- includes a pyridine ring substituted with a methyl group and a formamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with methylamine in the presence of a formylating agent. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- often involves large-scale synthesis using automated reactors. The process may include steps such as purification through distillation or crystallization to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can interact with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(2-pyridyl)formamide: Similar structure but with the pyridine ring at a different position.
N-(3-Methyl-2-pyridyl)formamide: Lacks the N-methyl group.
N-(3-Dimethylaminopropyl)formamide: Contains a different substituent on the formamide group.
Uniqueness
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and receptors makes it valuable in various research applications .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N-methyl-N-(3-methylpyridin-2-yl)formamide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-3-5-9-8(7)10(2)6-11/h3-6H,1-2H3 |
Clave InChI |
KVONYGCEYNZXFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)N(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




